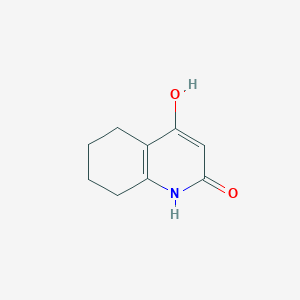

4-ヒドロキシ-5,6,7,8-テトラヒドロ-2(1H)-キノリンオン

概要

説明

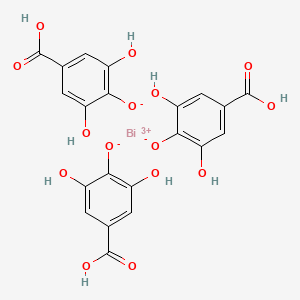

“4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one” is a chemical compound with the CAS Number: 56517-59-0 and a linear formula of C9H11NO2 . It has a molecular weight of 165.19 .

Molecular Structure Analysis

The IUPAC name for this compound is 4a,5,6,7-tetrahydroquinoline-2,4(1H,3H)-dione . The InChI code is 1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h4,6H,1-3,5H2,(H,10,12) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .科学的研究の応用

医薬品研究開発

4-ヒドロキシ-2-キノロンの興味深い薬理学的および生物学的活性は、それらを医薬品研究開発において貴重なものにしています . 近年、多くの出版物において、それらの合成類似体およびそれらのヘテロ環縮合誘導体の合成が取り上げられています .

ヘテロ環の合成

この化合物は、関連する4員環から7員環のヘテロ環の合成において応用されており、そのほとんどが独自の生物活性を示しています .

キノリン-2,4-ジオン誘導体の合成

この化合物は、キノリン-2,4-ジオン誘導体の合成方法論において役割を果たしており、それらの融合環系合成においても役立ちます .

天然および合成化学

キノリン-2,4-ジオンの化学は、天然および合成化学における役割と生物学的および薬理学的活性のために独特です .

抗炎症薬の製造

Babaらは、アジュバント関節炎ラットモデルにおいて 、強い抗炎症活性を有するキノリン誘導体を合成しました。

合成への光触媒的アプローチ

容易に入手可能なキノリン-N-オキシドからそれらを合成するための、これまで知られていなかった非従来的な光触媒的アプローチが提示されています .

作用機序

The mechanism of action of 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one is not fully understood. It is believed to act as an inhibitor of tyrosine hydroxylase (4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one), an enzyme involved in the synthesis of dopamine, noradrenaline and adrenaline. The inhibition of 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one by 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one is thought to be due to the formation of a covalent bond between the 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one molecule and the active site of the enzyme. This covalent bond is believed to prevent the enzyme from catalyzing the hydroxylation of tyrosine to form dopamine, noradrenaline and adrenaline.

Biochemical and Physiological Effects

The inhibition of tyrosine hydroxylase by 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one can inhibit the activity of 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one in a dose-dependent manner, leading to a decrease in the synthesis of dopamine, noradrenaline and adrenaline. In vivo studies have also shown that 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one can modulate the release of these neurotransmitters, leading to changes in behavior and learning. In addition, 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one has been shown to inhibit the expression of several genes involved in the regulation of neuronal plasticity, as well as the expression of genes involved in the synthesis of dopamine and noradrenaline.

実験室実験の利点と制限

The use of 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one in laboratory experiments has several advantages. It is a potent and selective inhibitor of tyrosine hydroxylase, and its effects can be easily monitored and quantified. In addition, 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. The compound is not water-soluble, and therefore must be dissolved in organic solvents before it can be used. In addition, the compound is toxic and must be handled with care.

将来の方向性

The use of 4-OH-4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-oneQ-2(1H)-one in scientific research has a number of potential future directions. For example, further research could be conducted to better understand the mechanism of action of the compound, as well as its effects on gene expression and neuronal plasticity. In addition, the compound could be used to study the effects of drugs on the central nervous system, as well as the effects of dopamine receptor agonists and antagonists.

Safety and Hazards

特性

IUPAC Name |

4-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVNWHCEONTCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715994 | |

| Record name | 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56517-59-0 | |

| Record name | 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)

![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)

![2-[Bis(propylsulfanyl)methyl]furan](/img/structure/B1505720.png)

![ethyl 6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylate](/img/structure/B1505724.png)